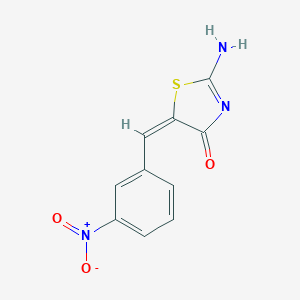
N,N-bis(2-methylpropyl)-2-phenylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-bis(2-methylpropyl)-2-phenylacetamide, also known as lidocaine, is a local anesthetic drug that is widely used in medical and dental procedures. It was first synthesized in 1943 by Löfgren and Lundqvist, and since then, it has become one of the most commonly used local anesthetics due to its effectiveness and safety.
Wirkmechanismus
Lidocaine works by blocking sodium channels in nerve cells, which prevents the transmission of pain signals. This mechanism of action is what makes it an effective local anesthetic. Lidocaine also has an effect on potassium channels, which can lead to anti-inflammatory and antiarrhythmic effects.
Biochemical and Physiological Effects:
Lidocaine has been shown to have a number of biochemical and physiological effects. It can reduce inflammation by inhibiting the release of inflammatory cytokines. It can also reduce the risk of cardiac arrhythmias by blocking sodium channels in the heart. Lidocaine has also been shown to have antioxidant properties, which may be beneficial in certain disease states.
Vorteile Und Einschränkungen Für Laborexperimente
Lidocaine has several advantages for use in lab experiments. It is a well-established drug with a known mechanism of action, which makes it easy to study. It is also relatively safe and has a low risk of side effects. However, N,N-bis(2-methylpropyl)-2-phenylacetamide does have some limitations. It can be difficult to control the dose and concentration of N,N-bis(2-methylpropyl)-2-phenylacetamide, which can lead to variability in experimental results. Additionally, N,N-bis(2-methylpropyl)-2-phenylacetamide can have off-target effects, which can complicate interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for research on N,N-bis(2-methylpropyl)-2-phenylacetamide. One area of interest is the use of N,N-bis(2-methylpropyl)-2-phenylacetamide in cancer research. Studies have shown that N,N-bis(2-methylpropyl)-2-phenylacetamide can inhibit the growth of certain cancer cells, and further research in this area could lead to the development of new cancer treatments. Another area of interest is the development of new formulations of N,N-bis(2-methylpropyl)-2-phenylacetamide that can be administered in different ways, such as transdermal patches or nasal sprays. This could increase the effectiveness and convenience of N,N-bis(2-methylpropyl)-2-phenylacetamide as a local anesthetic. Finally, research on the off-target effects of N,N-bis(2-methylpropyl)-2-phenylacetamide could lead to the development of new drugs with similar mechanisms of action but fewer side effects.
Synthesemethoden
The synthesis of N,N-bis(2-methylpropyl)-2-phenylacetamide involves the reaction of 2,6-dimethylaniline with α-bromo-2,6-dimethylacetophenone in the presence of sodium ethoxide. The resulting product is then treated with hydrochloric acid to obtain N,N-bis(2-methylpropyl)-2-phenylacetamide.
Wissenschaftliche Forschungsanwendungen
Lidocaine has been extensively studied in scientific research, particularly in the field of pharmacology. It has been shown to have a wide range of applications, including pain management, cardiac arrhythmia treatment, and anti-inflammatory effects. Lidocaine has also been used in cancer research, as it has been shown to inhibit the growth of certain cancer cells.
Eigenschaften
Molekularformel |
C16H25NO |
|---|---|
Molekulargewicht |
247.38 g/mol |
IUPAC-Name |
N,N-bis(2-methylpropyl)-2-phenylacetamide |
InChI |
InChI=1S/C16H25NO/c1-13(2)11-17(12-14(3)4)16(18)10-15-8-6-5-7-9-15/h5-9,13-14H,10-12H2,1-4H3 |
InChI-Schlüssel |
JPRXLMCQXQWISP-UHFFFAOYSA-N |
SMILES |
CC(C)CN(CC(C)C)C(=O)CC1=CC=CC=C1 |
Kanonische SMILES |
CC(C)CN(CC(C)C)C(=O)CC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-[6-[3-(diethylamino)propylamino]pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249838.png)
![N-[4-[6-(cyclohexylamino)pyrimidin-4-yl]sulfanylphenyl]acetamide](/img/structure/B249839.png)
![methyl 6'-amino-5'-cyano-2'-ethyl-1,3-dihydro-2-oxospiro[2H-indole-3,4'-(4'H)-pyran]-3'-carboxylate](/img/structure/B249845.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-4-[1-[2-(1H-indol-3-yl)ethylamino]ethylidene]-5-(trifluoromethyl)pyrazol-3-one](/img/structure/B249853.png)



![2-[(2-Ethoxy-1-ethylindol-3-yl)methylidene]propanedinitrile](/img/structure/B249867.png)


![5,6-dimethyl-2,5-dihydro-3H-[1,2,4]triazino[5,6-b]indole-3-thione](/img/structure/B249872.png)
![N-[4-acetyl-5-({[5-({[3-acetyl-5-(acetylamino)-2-methyl-2,3-dihydro-1,3,4-thiadiazol-2-yl]methyl}sulfonyl)-1-naphthyl]sulfonyl}methyl)-5-methyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B249873.png)
